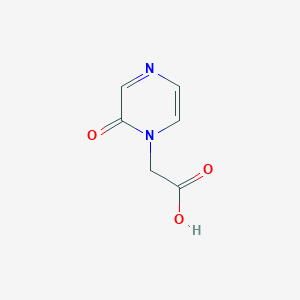

1(2H)-Pyrazineacetic acid, 2-oxo-

Description

Contextualization within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. mdpi.comyoutube.com Nitrogen-containing heterocycles, in particular, are prevalent in a vast array of biologically active molecules, including many pharmaceuticals. mdpi.com The pyrazine (B50134) ring system, a six-membered aromatic ring with two nitrogen atoms in non-adjacent positions, is a key component of this class. evitachem.com

Pyrazine derivatives are recognized for their diverse biological activities and are considered important bioactive scaffolds. evitachem.comnih.gov A bioactive scaffold is a core molecular structure that can be systematically modified to create a library of related compounds with varying biological activities. The pyrazine nucleus serves as such a scaffold, and its derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. evitachem.comnih.gov The structural complexity and reactivity of compounds like 1(2H)-Pyrazineacetic acid, 2-oxo- make them valuable for the exploration of new chemical entities with potential therapeutic applications. evitachem.com

Evolution of Research Trajectories for Oxo-Substituted Pyrazineacetic Acid Derivatives

Research into oxo-substituted pyrazineacetic acid derivatives has evolved to focus on the strategic functionalization of the core 2-oxopyrazine structure. This approach allows for the precise modification of the molecule's physicochemical properties and its potential interactions with biological targets. evitachem.com A key strategy in this area is the esterification of the acetic acid moiety, with the formation of ethyl esters being a particularly useful synthetic step. evitachem.com

An example of this research trajectory is the synthesis of ethyl (3-bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate. evitachem.com This derivative is created through a nucleophilic substitution reaction where the nitrogen atom of 3-bromo-6-methylpyrazin-2(1H)-one attacks the alpha-carbon of ethyl bromoacetate. evitachem.com This N-alkylation is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent, resulting in high yields. evitachem.com The introduction of a halogen, such as bromine, at the C3 position further expands the synthetic possibilities by enabling subsequent cross-coupling reactions, thereby allowing for the creation of a diverse range of derivatives for further investigation. evitachem.com

Significance of the Pyrazineacetic Acid Moiety in Advanced Chemical and Biological Investigations

The pyrazineacetic acid moiety is significant in advanced chemical and biological research due to its potential as a versatile building block and a lead compound. evitachem.com In organic synthesis, it provides a scaffold for the construction of more complex heterocyclic systems. evitachem.com In medicinal chemistry, its structural features are of interest for the development of new therapeutic agents. evitachem.com

The combination of the pyrazine ring, the acetic acid side chain, and the oxo group provides multiple points for chemical modification and potential interactions with biological molecules. evitachem.com Research into compounds with similar structures has indicated potential anti-inflammatory and antimicrobial properties, suggesting that 1(2H)-Pyrazineacetic acid, 2-oxo- and its derivatives may hold therapeutic potential. evitachem.com The investigation of its interactions with biological systems could lead to the discovery of novel mechanisms of drug action or new therapeutic targets. evitachem.com

Data Tables

Table 1: Chemical Properties of 1(2H)-Pyrazineacetic acid, 2-oxo-

| Property | Value |

| Molecular Formula | C7H6N2O3 |

| Molecular Weight | ~166.14 g/mol |

Table 2: Investigated Biological Activities of Pyrazine Derivatives

| Biological Activity | Reference |

| Anti-inflammatory | evitachem.comnih.gov |

| Antimicrobial | evitachem.com |

| Anticancer | nih.gov |

| Antioxidant | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-oxopyrazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGCSRJQJQBHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2h Pyrazineacetic Acid, 2 Oxo

De Novo Synthetic Routes and Strategic Construction of the Pyrazinone Core

The de novo synthesis of the 2(1H)-pyrazinone ring system is a cornerstone of accessing 1(2H)-Pyrazineacetic acid, 2-oxo- and its analogs. These methods typically involve the strategic assembly of acyclic precursors to form the heterocyclic core.

Cyclization Reactions and Heterocycle Formation Mechanisms

A prevalent strategy for constructing the 2(1H)-pyrazinone core involves the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds. semanticscholar.org A classic approach, the Jones and Karmas method, utilizes an α-amino acid amide and a 1,2-dicarbonyl compound to form the N-1/C-6 and N-4/C-5 bonds in a single pot. semanticscholar.org

Another key method involves the cyclization of dipeptide derivatives. For instance, the presence of a chlorine atom in a dipeptidyl precursor can enhance the electrophilicity of a carbonyl group, facilitating ring closure and the formation of the pyrazinone. nih.gov This reaction can proceed irrespective of the stereochemistry of the starting materials. nih.gov

The formation of the pyrazinone ring can also be achieved through the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide or α-aminoacetyl halide. nih.gov The resulting ketoamide undergoes treatment with ammonia (B1221849) to yield a dihydropyrazine, which is then oxidized to the corresponding pyrazinone. nih.gov

| Starting Materials | Key Reaction Steps | Resulting Bonds Formed | Reference |

| α-Amino acid amide and 1,2-dicarbonyl compound | One-pot condensation | N-1/C-6 and N-4/C-5 | semanticscholar.org |

| Boc-protected amino acids and a chloromethyl amino ketone | Condensation and cyclization | N/A | nih.gov |

| α-Amino ketone/aldehyde and α-haloacetyl halide | Condensation, treatment with ammonia, air oxidation | N/A | nih.gov |

Functionalization of the Pyrazine (B50134) Ring System and Acetic Acid Side Chain

Once the pyrazinone core is established, further functionalization of both the heterocyclic ring and the acetic acid side chain is crucial for developing analogs with diverse properties. The pyrazinone ring can be substituted at various positions, influencing its electronic and steric properties.

A common precursor for functionalization is the conversion of diketopiperazines, readily prepared from the dehydration of amino acids, into chloropyrazines. semanticscholar.orgnih.gov These chloropyrazines can then be transformed into 2(1H)-pyrazinones through treatment with an alkali or sodium ethoxide followed by acid hydrolysis. semanticscholar.orgnih.gov This method allows for the introduction of substituents on the pyrazine ring, as demonstrated by the synthesis of 3,6-dimethyl-2(1H)-pyrazinone and 3,6-(di-sec-butyl)-2(1H)-pyrazinone from the corresponding symmetric diketopiperazines. semanticscholar.org

The acetic acid side chain at the N-1 position offers another site for modification. Standard esterification or amidation reactions can be employed to introduce a variety of functional groups, enabling the exploration of structure-activity relationships.

Targeted Derivatization and Analogue Synthesis for Mechanistic Studies

The synthesis of targeted derivatives and analogs of 1(2H)-Pyrazineacetic acid, 2-oxo- is essential for elucidating reaction mechanisms and understanding biological activities.

Introduction of Diverse Chemical Modifiers

The introduction of a wide range of chemical modifiers is critical for creating libraries of 1(2H)-Pyrazineacetic acid, 2-oxo- analogs for screening and mechanistic studies. This can be achieved by varying the initial building blocks used in the de novo synthesis or by post-synthetic modifications. For instance, utilizing different α-amino acids and 1,2-dicarbonyl compounds in the initial condensation will lead to a diverse set of substituted pyrazinones. semanticscholar.org

Furthermore, the pyrazinone scaffold serves as a versatile platform for introducing various functional groups. The development of methods for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, highlights the potential for creating complex derivatives. bohrium.com

Sustainable Synthesis and Process Optimization for 1(2H)-Pyrazineacetic Acid, 2-Oxo-

The growing emphasis on sustainable chemical manufacturing has driven the development of greener synthetic routes and the optimization of chemical processes for efficiency and minimal environmental impact.

Green Chemistry Principles and Atom Economy

The application of green chemistry principles to the synthesis of pyrazine derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.in Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents such as tert-amyl alcohol has been demonstrated in the synthesis of related heterocyclic compounds. nih.govrsc.org

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or enzymes, is inherently a green approach as they are used in small amounts and allow for more efficient reactions. nih.govnih.gov Biocatalysis, in particular, operates under mild conditions (temperature, pressure, pH) in aqueous media. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, which aligns with green chemistry goals. nih.govresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. Cycloaddition and multicomponent reactions are advantageous in this regard. rsc.orgnih.gov

For the synthesis of 1(2H)-Pyrazineacetic acid, 2-oxo-, a green approach would involve a convergent synthesis that builds the molecule from simple, readily available precursors with high atom economy, potentially utilizing biocatalytic or solvent-free methods. researchgate.netrsc.org

Table 3: Application of Green Chemistry Principles in Pyrazine Synthesis

| Green Chemistry Principle | Application Example | Benefits | Ref. |

|---|---|---|---|

| Alternative Solvents | Use of tert-amyl alcohol in lipase-catalyzed amidation. | Reduced toxicity, improved biodegradability. | nih.gov |

| Catalysis | Biocatalytic synthesis using immobilized enzymes. | Mild conditions, high selectivity, reusability of catalyst. | researchgate.netnih.gov |

| Energy Efficiency | Microwave-assisted synthesis of pyrazole (B372694) derivatives. | Shorter reaction times, higher yields. | nih.govresearchgate.net |

| Waste Reduction | One-pot synthesis and multicomponent reactions. | Simplified workup, reduced solvent use, higher atom economy. | researchgate.netrsc.org |

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to an industrial process presents several challenges, including reaction kinetics, heat and mass transfer, and product purification. For 1(2H)-Pyrazineacetic acid, 2-oxo-, several key aspects must be considered for successful scale-up.

One of the critical considerations is the development of a robust and scalable synthetic route. A multi-kilogram scale synthesis of a pyrazinone core has been reported, highlighting the feasibility of producing these heterocycles in large quantities. rsc.orgnih.gov The chosen route involved the cyclization of an oxamide (B166460) precursor, which was synthesized from readily available starting materials. nih.gov

Process intensification , which aims to develop smaller, more efficient, and safer production processes, is another crucial area. Continuous flow chemistry offers significant advantages over traditional batch processing. A continuous-flow system was successfully developed for the synthesis of pyrazinamide (B1679903) derivatives using an immobilized enzyme catalyst. nih.gov This approach allowed for rapid reaction times (20 minutes), high yields (up to 91.6%), and easy scalability by extending the operation time or using parallel reactors. nih.gov Such a system could be adapted for the large-scale production of 1(2H)-Pyrazineacetic acid, 2-oxo-, potentially integrating the synthesis and initial purification steps into a continuous process. This would lead to improved space-time yields, better process control, and enhanced safety.

Elucidation of Advanced Structural and Electronic Properties of 1 2h Pyrazineacetic Acid, 2 Oxo

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 1(2H)-Pyrazineacetic acid, 2-oxo- in solution. It provides critical insights into the connectivity of atoms, the spatial arrangement of the molecule, and the potential for tautomeric equilibria.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of 1(2H)-Pyrazineacetic acid, 2-oxo-, a suite of multi-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 1(2H)-Pyrazineacetic acid, 2-oxo-, COSY spectra would reveal correlations between the vicinal protons on the pyrazinone ring, aiding in their definitive assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals corresponding to the CH groups of the pyrazinone ring and the methylene (B1212753) group of the acetic acid side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the through-space proximity of protons, providing information about the molecule's conformation. In the context of 1(2H)-Pyrazineacetic acid, 2-oxo-, NOESY can reveal spatial relationships between the protons of the acetic acid side chain and the protons on the pyrazinone ring, offering insights into the preferred orientation of the side chain relative to the ring.

A representative dataset of predicted ¹H and ¹³C NMR chemical shifts for 1(2H)-Pyrazineacetic acid, 2-oxo- is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | C-3: 145 - 150 |

| H-5 | 7.2 - 7.6 | C-5: 130 - 135 |

| H-6 | 7.0 - 7.4 | C-6: 125 - 130 |

| CH₂ | 4.5 - 5.0 | CH₂: 50 - 55 |

| COOH | 10.0 - 13.0 | COOH: 170 - 175 |

| C=O (ring): 155 - 160 |

Isotopic Labeling for Complex Structural Assignments

In cases of signal overlap or for probing specific metabolic pathways involving 1(2H)-Pyrazineacetic acid, 2-oxo-, isotopic labeling can be a powerful tool. The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) can simplify complex spectra and provide definitive structural assignments. For example, selective ¹³C labeling of the carbonyl carbon in the acetic acid side chain would allow for its unambiguous identification in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the pyrazinone ring nitrogens would enable the use of ¹H-¹⁵N HMBC experiments to firmly establish the connectivity around the nitrogen atoms.

Advanced Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation

Advanced mass spectrometry techniques are indispensable for confirming the molecular formula of 1(2H)-Pyrazineacetic acid, 2-oxo- and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of 1(2H)-Pyrazineacetic acid, 2-oxo- (C₆H₆N₂O₃). The exact mass can be calculated and compared with the experimentally measured value to confirm the identity of the compound with high confidence.

| Ion | Calculated m/z |

| [M+H]⁺ | 155.0451 |

| [M+Na]⁺ | 177.0270 |

| [M-H]⁻ | 153.0306 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺ of 1(2H)-Pyrazineacetic acid, 2-oxo-) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides a fragmentation fingerprint that is characteristic of the molecule's structure.

Key fragmentation pathways for 1(2H)-Pyrazineacetic acid, 2-oxo- would likely include:

Loss of CO₂: Decarboxylation of the acetic acid side chain is a common fragmentation pathway for carboxylic acids.

Cleavage of the N-C bond: Fission of the bond between the pyrazinone ring nitrogen and the methylene group of the side chain.

Ring cleavage: Fragmentation of the pyrazinone ring itself, leading to smaller characteristic ions.

The observed fragmentation pattern in the MS/MS spectrum serves as a powerful tool for structural confirmation and can be used to differentiate it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in 1(2H)-Pyrazineacetic acid, 2-oxo- and the nature of intermolecular interactions, such as hydrogen bonding.

The key vibrational modes for this molecule include:

O-H stretch: A broad absorption band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O stretches: Two distinct carbonyl stretching vibrations are expected. The amide carbonyl group within the pyrazinone ring will have a characteristic frequency, as will the carbonyl group of the carboxylic acid. The exact positions of these bands can be sensitive to the extent of hydrogen bonding and the physical state of the sample.

C-N and C-C stretches: Vibrations associated with the pyrazinone ring structure.

N-H bend (if tautomer exists): The presence of a tautomeric form with an N-H bond would give rise to a characteristic N-H bending vibration.

A representative table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide (Pyrazinone) | C=O stretch | 1650 - 1680 |

| Aromatic Ring | C=C/C=N stretches | 1400 - 1600 |

| Acetic Acid Side Chain | C-H stretches | 2850 - 3000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. This information is fundamental to understanding a molecule's structure-property relationships.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous molecular structure determination. nih.gov The technique involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with a monochromatic X-ray beam. The resulting diffraction data allows for the calculation of the electron density map of the molecule, from which a detailed structural model can be built and refined. caltech.edu

As of the current literature survey, a complete single-crystal X-ray diffraction study for 1(2H)-Pyrazineacetic acid, 2-oxo- has not been reported in publicly accessible databases. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available. Such a study would be invaluable for definitively establishing the solid-state conformation of the molecule, including the planarity of the pyrazine (B50134) ring and the orientation of the acetic acid substituent. It would also precisely characterize the hydrogen-bonding networks that are likely to dominate the crystal packing of this molecule, given the presence of both a carboxylic acid group (a strong hydrogen-bond donor) and multiple acceptor sites (the oxo-group and the second pyrazine nitrogen).

Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in more than one crystalline form is known as polymorphism. nih.gov Different polymorphs of the same molecule can exhibit distinct physical properties, including solubility, melting point, and stability, which are of critical importance in fields such as pharmaceuticals. nih.gov Co-crystallization, on the other hand, involves the crystallization of a stoichiometric mixture of two or more neutral components within the same crystal lattice. ugr.esnih.gov This technique is often employed to modify the physicochemical properties of a target molecule. farmaciajournal.com

There are no specific studies on the polymorphism or co-crystallization of 1(2H)-Pyrazineacetic acid, 2-oxo- found in the reviewed scientific literature. The investigation into potential polymorphs, which could be screened for by crystallization from various solvents or under different temperature conditions, remains an open area of research. Similarly, the potential for forming co-crystals with other molecules (co-formers) has not been explored. Given the hydrogen-bonding capabilities of 1(2H)-Pyrazineacetic acid, 2-oxo-, it represents a viable candidate for the formation of co-crystals with other pharmaceutically acceptable compounds.

Chiroptical Spectroscopy for Stereochemical Assignment and Optical Purity (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental for studying chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a sample, providing information on the absolute configuration of stereocenters and the enantiomeric purity of a substance.

An analysis of the molecular structure of 1(2H)-Pyrazineacetic acid, 2-oxo- reveals that the molecule is achiral. It does not possess any stereocenters (an atom with four different substituents), nor does it exhibit planar or axial chirality. The molecule possesses a plane of symmetry that bisects the pyrazine ring and the attached acetic acid side chain.

Since 1(2H)-Pyrazineacetic acid, 2-oxo- is an achiral compound, it does not exhibit optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for its analysis, as there is no stereochemistry to assign or optical purity to determine.

No Published Computational Research Found for 1(2H)-Pyrazineacetic acid, 2-oxo-

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical investigations focused solely on the chemical compound 1(2H)-Pyrazineacetic acid, 2-oxo-.

The search terms used included:

"1(2H)-Pyrazineacetic acid, 2-oxo-" in conjunction with terms such as "computational chemistry," "quantum chemical calculations," "density functional theory (DFT)," "ab initio," "spectroscopic modeling," "conformational analysis," "tautomerism," and "molecular dynamics."

Searches based on the chemical structure and potential alternative names.

The absence of dedicated research on this specific compound means that the data required to populate the requested article, including detailed research findings and data tables on its electronic structure, reactivity, conformational landscape, and intermolecular interactions, is not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate, sourced content at this time. To do so would require fabricating data, which would be scientifically unsound.

This finding suggests that 1(2H)-Pyrazineacetic acid, 2-oxo- may be a novel or understudied compound within the field of computational chemistry. Future research may explore the properties of this molecule, at which point an article based on published findings could be constructed.

Computational and Theoretical Investigations into 1 2h Pyrazineacetic Acid, 2 Oxo

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These models are predicated on the principle that the structural and physicochemical characteristics of a molecule inherently determine its properties and biological interactions. By quantifying these characteristics using numerical values known as molecular descriptors, it becomes feasible to develop predictive models.

In the context of 1(2H)-Pyrazineacetic acid, 2-oxo-, while specific QSPR and QSAR studies are not extensively documented in publicly available literature, the application of these modeling techniques can be hypothesized based on its structural features. Such models would be invaluable for predicting its behavior and for guiding the synthesis of novel analogs with desired properties.

The development of a robust QSPR or QSAR model for 1(2H)-Pyrazineacetic acid, 2-oxo- and its derivatives would typically involve the following steps:

Data Set Compilation: A dataset of structurally related pyrazine (B50134) derivatives would be assembled, for which consistent experimental data on a specific property (for QSPR) or biological activity (for QSAR) is available.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be utilized to generate a mathematical equation that links the descriptors to the observed property or activity. The predictive power of the resulting model would then be rigorously assessed through internal and external validation techniques.

Chemical Descriptors

The selection of appropriate chemical descriptors is a critical step in QSPR and QSAR modeling, as they are the numerical representation of the molecular structure. For a molecule like 1(2H)-Pyrazineacetic acid, 2-oxo-, a variety of descriptors would be relevant to capture its key structural and electronic features.

Table 1: Potentially Relevant Chemical Descriptors for 1(2H)-Pyrazineacetic Acid, 2-Oxo-

| Descriptor Class | Specific Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Hydrogen Bond Donors (nHD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | |

| Number of Hydrogen Bond Acceptors (nHA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | |

| Topological | Zagreb Indices (M1, M2) | Based on the degrees of vertices in the molecular graph, reflecting branching. |

| Kier & Hall Connectivity Indices (χ) | Describe the degree of branching and connectivity in a molecule. | |

| Geometrical | 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) Descriptors | Encodes 3D information from the molecular structure. mdpi.com |

| WHIM (Weighted Holistic Invariant Molecular) Descriptors | Based on the 3D coordinates of the atoms, providing information on molecular size, shape, and symmetry. | |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Mechanistic Hypotheses

QSPR and QSAR models can provide valuable insights into the underlying mechanisms governing a compound's properties or biological activity. By identifying the most influential descriptors, researchers can formulate hypotheses about the molecular features that are crucial for a particular outcome.

For 1(2H)-Pyrazineacetic acid, 2-oxo-, QSAR modeling could be employed to explore various mechanistic hypotheses. For instance, if a QSAR model for a specific biological activity revealed the significance of descriptors related to hydrogen bonding and electronic properties, it might suggest the following:

Hydrogen Bonding Interactions: The presence of the carboxylic acid and the amide-like functionality in the pyrazinone ring suggests that hydrogen bonding could play a critical role in its interaction with a biological target. A QSAR model could quantify the importance of the hydrogen bond donor and acceptor capabilities of the molecule.

Electronic and Aromatic Interactions: The pyrazinone ring is an electron-deficient aromatic system. Descriptors related to its electronic properties, such as the energies of the HOMO and LUMO, could be crucial for understanding its potential to engage in π-π stacking or other electronic interactions with a receptor.

Conformational Flexibility: The acetic acid side chain introduces a degree of conformational flexibility. 3D descriptors that capture the molecule's shape and conformational space could be important for determining how well it fits into a binding site.

Table 2: Hypothetical QSAR Model for a Biological Activity of 1(2H)-Pyrazineacetic Acid, 2-Oxo- Analogs

| Compound | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | nHA (Descriptor 1) | LUMO Energy (Descriptor 2) |

| Analog 1 | 10.5 | 11.2 | 3 | -1.2 eV |

| Analog 2 | 25.1 | 23.8 | 2 | -1.0 eV |

| Analog 3 | 5.2 | 6.1 | 4 | -1.5 eV |

| Analog 4 | 15.8 | 14.9 | 3 | -1.3 eV |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

In this hypothetical model, a lower IC₅₀ value indicates higher potency. The model might suggest that an increased number of hydrogen bond acceptors (nHA) and a lower LUMO energy correlate with increased biological activity. This would support a mechanistic hypothesis wherein the compound's ability to accept hydrogen bonds and its electron-accepting character are key determinants of its potency.

Further computational studies, such as molecular docking, could then be used to visualize the binding mode of 1(2H)-Pyrazineacetic acid, 2-oxo- within the active site of a target protein, providing a structural basis for the relationships identified by the QSAR model.

Mechanistic Studies of Chemical Reactions Involving 1 2h Pyrazineacetic Acid, 2 Oxo

Electrophilic and Nucleophilic Reaction Pathways on the Pyrazine (B50134) Ring System

The pyrazine ring in 1(2H)-Pyrazineacetic acid, 2-oxo- is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing nature of the 2-oxo group and the acetic acid substituent. Consequently, the ring system is generally deactivated towards electrophilic aromatic substitution (EAS). youtube.com Electrophilic attack, if forced, would likely occur at positions less deactivated by the substituents.

Conversely, the electron-poor character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present on the ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. masterorganicchemistry.com

Studies on related chloropyrazines demonstrate that nucleophiles such as methoxide, benzyl (B1604629) oxide, and hydroxide (B78521) can displace the chloride ion. rsc.org For instance, in 3,5-dihalo-2(1H)-pyrazinones, the C-3 position, being part of an imidoyl chloride moiety, is particularly reactive towards nucleophiles in addition/elimination reactions. rsc.org The C-5 position can also be functionalized, often through metal-catalyzed cross-coupling reactions after derivatization at C-3. rsc.org The reaction pathway is significantly influenced by the position of electron-withdrawing groups; ortho and para placements accelerate the reaction more effectively than meta placement by stabilizing the carbanionic intermediate. masterorganicchemistry.com

Reactivity of the Carboxylic Acid and Alpha-Carbon Centers

The acetic acid side chain provides additional sites for chemical reactions, including decarboxylation, derivatization, condensation, and addition reactions.

As an α-oxo carboxylic acid, 1(2H)-Pyrazineacetic acid, 2-oxo- can undergo decarboxylation, although the mechanism differs from the more common decarboxylation of β-keto acids. While β-keto acids typically decarboxylate through a cyclic, concerted six-membered transition state upon heating, the decomposition of α-oxo acids often requires more specific conditions or catalytic activation. masterorganicchemistry.comrsc.org

One modern approach involves visible-light photoredox catalysis. organic-chemistry.org In this process, an acridine-based photocatalyst facilitates a single-electron transfer to the α-oxo carboxylic acid, leading to the formation of an acyl radical and subsequent loss of CO2. organic-chemistry.org This method is notable for its mild conditions and avoidance of metal catalysts. organic-chemistry.org

Another pathway is oxidative decarboxylation, which has been observed in biological systems and with certain chemical reagents. For example, peroxisomes in higher plants can catalyze the oxidative decarboxylation of branched-chain 2-oxo fatty acids in the presence of Coenzyme A and NAD+, producing acyl-CoA, CO2, and NADH. nih.govnih.gov

Derivatization of the carboxylic acid moiety can be achieved through standard esterification or amidation reactions to modify the compound's properties or to prepare it for further transformations.

The α-carbon, situated between the pyrazinone ring and the carboxylic acid, is activated and can participate in various condensation and addition reactions. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate or a related carbanionic intermediate.

This intermediate can then act as a nucleophile in reactions such as:

Aldol-type condensations: Reacting with aldehydes or ketones to form new carbon-carbon bonds.

Michael additions: Adding to α,β-unsaturated carbonyl compounds.

Alkylations: Reacting with alkyl halides.

The synthesis of pyrazinones often involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, highlighting the importance of condensation chemistry in forming the core heterocyclic structure. rsc.orgnih.gov While this describes the formation of the ring, the principles of enolate chemistry apply to the reactivity of the pre-formed acetic acid side chain as well.

Oxidation and Reduction Chemistry of the Pyrazinone Moiety

The pyrazinone moiety can undergo both oxidation and reduction, affecting the aromaticity and structure of the ring.

Oxidation: The pyrazine nitrogen atoms can be oxidized to form N-oxides. Kinetic studies on the N-oxidation of substituted pyrazines by bromamine-B in a perchloric acid medium show a first-order dependence on both the pyrazine and the oxidant concentration. koreascience.kr The reaction rate is enhanced by electron-donating groups on the pyrazine ring. koreascience.kr In biological systems, enzymes like aldehyde oxidase can hydroxylate the pyrazine ring. For example, pyrazinamide (B1679903) is oxidized to 5-hydroxy-pyrazinamide. nih.gov Furthermore, certain substituted pyrazines can react with singlet oxygen to form stable endo-peroxide adducts across the ring. rsc.org

Reduction: The pyrazinone ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents can lead to the saturation of the ring. For instance, pyrazinones linked to a ribofuranose have been reduced to the corresponding piperazin-2-one (B30754) nucleosides. rsc.orgnih.gov A mild procedure for the reduction of related pyridine (B92270) N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and a catalyst like palladium on carbon has also been reported, suggesting a potential pathway for the complete reduction of the pyrazinone ring system. acs.org

Photochemical Reactivity and Excited State Properties

The photochemical behavior of 1(2H)-Pyrazineacetic acid, 2-oxo- is governed by the electronic properties of both the pyrazinone ring and the α-oxocarboxylic acid side chain. The pyrazine core possesses low-lying n→π* and π→π* excited states. nih.govrsc.org Theoretical studies using methods like symmetry-adapted cluster-configuration interaction (SAC-CI) and extended multi-state complete active space second-order perturbation theory (XMS-CASPT2) have been employed to characterize these excited states and predict their potential energy surfaces, which are crucial for understanding photochemical reaction pathways. nih.govrsc.org

The α-oxocarboxylic acid moiety also contributes significantly to the molecule's photochemistry. The conjugation between the two carbonyl groups shifts the n→π* absorption to lower energies, allowing for direct absorption of sunlight. nih.gov Upon irradiation, these acids can undergo decarboxylation, often proceeding through a triplet excited state. nih.gov The aqueous photochemistry of these compounds is of particular interest in atmospheric chemistry, where it can lead to the formation of complex radical species. nih.gov Photocyclization is another possible reaction pathway for related heterocyclic systems, leading to the formation of new fused-ring structures. nih.gov

Complexation Chemistry and Coordination Interactions with Metal Centers

1(2H)-Pyrazineacetic acid, 2-oxo- is an excellent candidate for acting as a ligand in coordination chemistry due to the presence of multiple donor atoms: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group. It can function as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a wide variety of metal complexes. youtube.com

Studies on similar pyrazine derivatives have shown their ability to form stable complexes with a range of transition metals, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Ag(I), and Zn(II). nih.govrsc.orginorgchemres.org X-ray diffraction studies reveal that coordination typically occurs through one or both of the pyrazine nitrogen atoms. rsc.orginorgchemres.org In some cases, the pyrazine ring can act as a bridge between two metal centers. rsc.org The carboxylate group of the acetic acid side chain can also coordinate to the metal ion, leading to chelation, which enhances the stability of the resulting complex. youtube.com The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands.

Biological and Biochemical Investigations of 1 2h Pyrazineacetic Acid, 2 Oxo Mechanistic Focus

In Vitro Enzyme Modulation and Kinase Cascade Interrogation

No publicly available studies were identified that characterized the in vitro effects of 1(2H)-Pyrazineacetic acid, 2-oxo- on enzyme activity or kinase cascades.

Characterization of Binding Kinetics and Allosteric Effects

There is no available information on the binding kinetics, such as association or dissociation constants, or any potential allosteric effects of 1(2H)-Pyrazineacetic acid, 2-oxo- on any enzyme.

Identification of Specific Enzyme Targets and Mechanistic Pathways

Research identifying specific enzyme targets for 1(2H)-Pyrazineacetic acid, 2-oxo-, or elucidating the mechanistic pathways through which it might act, has not been found in the public domain.

Cellular Pathway Perturbation and Phenotypic Screening in Model Systems (non-human cell lines)

No studies reporting the effects of 1(2H)-Pyrazineacetic acid, 2-oxo- on cellular pathways or its phenotypic consequences in non-human cell line models were discovered.

Investigations into Cellular Viability, Proliferation, and Apoptosis Mechanisms

There is no available data from investigations into the impact of 1(2H)-Pyrazineacetic acid, 2-oxo- on cellular viability, proliferation rates, or the induction of apoptosis in any tested cell lines.

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure

No gene expression profiling or proteomic analysis studies have been published that detail the cellular response to exposure to 1(2H)-Pyrazineacetic acid, 2-oxo-.

Receptor Binding Studies and Ligand-Receptor Interaction Modeling

There is no information available from receptor binding assays or computational modeling studies to characterize the interaction of 1(2H)-Pyrazineacetic acid, 2-oxo- with any biological receptors.

Biophysical Characterization of Molecular Interactions (e.g., SPR, ITC, MST)

The direct characterization of the binding between a compound and its biological target is fundamental to understanding its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are powerful label-free methods for quantifying these interactions. xantec.comreichertspr.com

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip as a ligand (the compound) flows over an immobilized target protein. It provides real-time data on association and dissociation rates (kinetics) and binding affinity. xantec.comreichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.com By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). nicoyalife.comnih.gov

MicroScale Thermophoresis (MST) detects changes in the movement of molecules along a microscopic temperature gradient, which is altered upon binding due to changes in size, charge, or hydration shell. xantec.comreichertspr.com This technique requires one binding partner to be fluorescent and can determine binding affinities in solution with very low sample consumption. xantec.com

In a study on analogues of pyrazinoic acid (POA), a key anti-tuberculosis agent, ITC was employed to evaluate the binding affinity of newly designed compounds towards their target enzyme, PanD. nih.gov This allowed researchers to directly correlate chemical modifications with changes in target engagement.

Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for Pyrazinoic Acid Analogues Binding to PanD (Note: This data is illustrative, based on findings described in the literature. nih.gov)

| Compound | Modification | Binding Affinity (KD, µM) | Stoichiometry (n) |

|---|---|---|---|

| Pyrazinoic Acid (POA) | Parent Compound | 150 | 1.1 |

| Analogue 1 | 5-ethylamino substitution | 25 | 0.9 |

| Analogue 2 | 3-propylamino substitution | 45 | 1.0 |

| Analogue 3 | Carboxylic acid bioisostere | >500 (No significant binding) | N/A |

Computational Docking and Molecular Dynamics of Ligand-Target Complexes

Computational methods are indispensable for visualizing and analyzing ligand-target interactions at an atomic level. Molecular docking predicts the preferred orientation and binding affinity of a compound when bound to the active site of a target protein. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time.

In a study of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), molecular docking and MD simulations were crucial. nih.gov These methods revealed the specific binding modes of the inhibitors and identified key amino acid residues involved in the interaction. For example, MD simulations confirmed the stability of the docked poses, and per-residue energy decomposition analysis highlighted that residues Arg627 and Glu531 were significant contributors to the binding affinity of the most potent compounds. nih.gov Similarly, computational studies on pyrazolopyrimidine-based inhibitors identified key residues in the target enzyme TgCDPK1 that were crucial for binding. rsc.org

Table 2: Key Residue Interactions for a Pyrazolo-pyridazinone Inhibitor with FGFR1 Identified via Molecular Docking (Note: This data is representative of findings from computational studies. nih.gov)

| Inhibitor Moiety | Interacting Residue in FGFR1 | Type of Interaction |

|---|---|---|

| Pyridazinone Core | Asp641 | Hydrogen Bond |

| Pyrazolo Ring | Glu562 | Hydrogen Bond |

| Substituent R1 | Val492 | Hydrophobic Interaction |

| Substituent R2 | Arg627 | Electrostatic Interaction |

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

Design and Synthesis of Analogues for SAR Mapping

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound's chemical structure to understand how different functional groups and structural features influence its biological activity. This is typically achieved by designing and synthesizing a series of analogues.

For instance, in the development of a novel series of pyrazinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers systematically explored the SAR. acs.org The target molecules were conceptually divided into three parts: the central pyrazinone ring, an aniline (B41778) moiety at the 3-position, and an aryloxy or sulfanyl (B85325) group at the 5-position. acs.org By synthesizing compounds with various substituents at each position, they were able to map the effects on anti-HIV activity. For example, introducing a methyl group at the 4-position of the aniline ring reduced activity, while changing the substituent at the 1-position of the pyrazinone ring from a methyl group to a hydrogen atom improved activity against mutant viral strains. acs.org

Table 3: Illustrative SAR Data for Pyrazinone-Based NNRTI Analogues (Note: This table is based on SAR principles described for pyrazinone derivatives. acs.org)

| Compound ID | R1 (Aniline 4-position) | R2 (Pyrazinone 1-position) | R3 (Pyrazinone 5-position) | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| 21 | -H | -CH3 | -O-Ph | 0.251 |

| 23 | -CH3 | -CH3 | -O-Ph | 0.890 |

| 44 | -H | -H | -O-Ph | 0.245 |

Computational Approaches to SAR and Pharmacophore Development

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, complement synthetic efforts by providing predictive models of biological activity.

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that show where steric bulk, electrostatic charge, and other properties are predicted to enhance or diminish activity. nih.gov In the study of pyrazolo-pyridazinone FGFR1 inhibitors, robust CoMFA and CoMSIA models were developed that could reliably predict the bioactivities of new compounds. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target. nih.gov A validated pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel chemical scaffolds that are likely to be active. nih.gov

Table 4: Example of a Pharmacophore Model for a Pyrazinone-Based Kinase Inhibitor (Note: This table is a conceptual representation of pharmacophore features.)

| Feature | Description | Example Moiety on Pyrazinone Scaffold |

|---|---|---|

| Hydrogen Bond Donor | An atom that can donate a hydrogen to a hydrogen bond. | N-H on the pyrazinone ring or substituent. |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen in a hydrogen bond. | Carbonyl oxygen (C=O) of the pyrazinone ring. |

| Hydrophobic Center | A non-polar region of the molecule. | An attached alkyl or unsubstituted aryl group. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. | Aniline or phenyl substituent. |

In Vitro Metabolic Stability and Biotransformation Studies in Isolated Enzyme Systems

Assessing the metabolic fate of a compound is critical in drug discovery. In vitro assays using isolated enzyme systems, such as liver microsomes or hepatocytes, are used to determine a compound's metabolic stability and to identify its metabolites. youtube.comyoutube.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. youtube.comresearchgate.net Incubating a compound with liver microsomes (from human or preclinical species) and necessary cofactors (like NADPH) allows for the measurement of its rate of disappearance over time. youtube.comyoutube.com This data is used to calculate the intrinsic clearance (CLint), a measure of how quickly the liver can metabolize the drug. youtube.comyoutube.com

Studies have shown that pyrazinone rings can be susceptible to metabolism. For example, a pyrazinone-containing thrombin inhibitor was found to undergo bioactivation in liver microsomes, forming reactive metabolites that could covalently bind to proteins. nih.gov In another study, some pyrazolone (B3327878) derivatives showed high metabolic stability in human liver microsomes, with over 97% of the parent compound remaining after incubation, while others underwent slight oxidation. researchgate.net

Table 5: Representative In Vitro Metabolic Stability Data for Pyrazinone Analogues in Human Liver Microsomes (HLM) (Note: This data is illustrative, based on typical outcomes from metabolic stability assays. youtube.comresearchgate.net)

| Compound | % Remaining after 60 min | Calculated Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Classification |

|---|---|---|---|---|

| Analogue A | 98% | > 120 | < 5 | High Stability |

| Analogue B | 55% | 68 | 20 | Moderate Stability |

| Analogue C | 8% | 15 | 95 | Low Stability |

Advanced Analytical Methodologies for the Detection and Quantification of 1 2h Pyrazineacetic Acid, 2 Oxo

Chromatographic Separations with Advanced Detection (HPLC-MS/MS, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), stand as the cornerstone techniques for the analysis of 1(2H)-Pyrazineacetic acid, 2-oxo-. The high separation efficiency of chromatography combined with the sensitivity and selectivity of mass spectrometry provides a powerful tool for detailed chemical characterization.

Method Development for Purity Profiling and Impurity Elucidation

The development of robust chromatographic methods is fundamental for assessing the purity of 1(2H)-Pyrazineacetic acid, 2-oxo- and identifying potential impurities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is a highly suitable technique for the analysis of polar and thermally labile compounds like 1(2H)-Pyrazineacetic acid, 2-oxo-. Method development typically involves the optimization of several key parameters to achieve the desired separation and detection characteristics. For instance, a method for the quantitative analysis of structurally similar 2-oxo-imidazole-containing dipeptides has been developed using HPLC-ESI-MS/MS, demonstrating the potential for sensitive and selective detection. mdpi.com

A hypothetical HPLC-MS/MS method for 1(2H)-Pyrazineacetic acid, 2-oxo- could be developed as follows:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

This table presents a hypothetical set of optimized parameters for the HPLC-MS/MS analysis of 1(2H)-Pyrazineacetic acid, 2-oxo-, based on methods for similar compounds.

Impurity profiling would involve running the analysis under conditions that allow for the separation of the main compound from any related substances. The high-resolution mass spectrometry capabilities of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers would be invaluable for the elucidation of unknown impurity structures by providing accurate mass measurements.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the polar 1(2H)-Pyrazineacetic acid, 2-oxo- is often necessary to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A multiplex GC-MS/MS technique has been successfully used for the sensitive and quantitative analysis of various acidic phytohormones, showcasing the power of this approach for similar acidic compounds. nih.gov

A potential GC-MS method could be structured as follows:

| Parameter | Condition |

| Derivatization | Silylation with BSTFA |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized gradient (e.g., initial temp 80°C, ramp to 280°C) |

| Ionization Source | Electron Ionization (EI) |

| MS Detection | Full scan for impurity identification or Selected Ion Monitoring (SIM) for quantification |

This table outlines potential parameters for a GC-MS method for the analysis of derivatized 1(2H)-Pyrazineacetic acid, 2-oxo-.

Trace Analysis in Complex Chemical and Biological Matrices (non-human, for mechanistic studies)

Detecting and quantifying trace levels of 1(2H)-Pyrazineacetic acid, 2-oxo- in complex matrices, such as reaction mixtures or in vitro biological systems for mechanistic studies, presents significant analytical challenges due to potential interferences.

Both HPLC-MS/MS and GC-MS offer the high sensitivity required for trace analysis. The selectivity of MS/MS, operating in MRM mode, is particularly advantageous as it minimizes the impact of matrix effects by monitoring specific precursor-to-product ion transitions. For instance, a rapid and sensitive solid-phase extraction method coupled with LC-MS has been developed for the trace analysis of another 2-oxo compound in a biological matrix, achieving a low limit of detection. nih.gov

Sample preparation is a critical step for trace analysis. Solid-phase extraction (SPE) is a commonly employed technique to clean up the sample and concentrate the analyte of interest prior to chromatographic analysis. The choice of SPE sorbent and elution solvents would be optimized to ensure high recovery of 1(2H)-Pyrazineacetic acid, 2-oxo- while removing interfering components.

Electrophoretic Techniques for Separation and Characterization of Derivatives

Capillary electrophoresis (CE) offers a high-resolution alternative and complementary approach to liquid chromatography for the separation of charged species. Its principles are based on the differential migration of analytes in an electric field.

For the analysis of 1(2H)-Pyrazineacetic acid, 2-oxo-, which is an acidic compound, capillary zone electrophoresis (CZE) would be a suitable mode. The separation is based on the charge-to-size ratio of the analytes. The method could be optimized by adjusting the pH of the background electrolyte (BGE) to ensure the analyte is in its ionized form. For compounds that absorb UV light poorly, indirect UV detection can be employed by adding a chromophore to the BGE. mdpi.com

Derivatives of 1(2H)-Pyrazineacetic acid, 2-oxo- could also be separated and characterized using CE. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate both charged and neutral derivatives by partitioning them between a pseudo-stationary phase (micelles) and the aqueous buffer.

| Parameter | Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Borate or phosphate (B84403) buffer at a pH to ensure ionization |

| Voltage | 15-25 kV |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV-Vis or Diode Array Detector (DAD) |

This table provides a general framework for a capillary electrophoresis method for the analysis of 1(2H)-Pyrazineacetic acid, 2-oxo-.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

For applications requiring the rapid analysis of a large number of samples, such as in reaction optimization or kinetic studies, high-throughput screening (HTS) assays based on spectrophotometry or fluorometry are highly valuable.

Spectrophotometric Assays: The development of a colorimetric assay would likely involve a chemical reaction that produces a colored product in the presence of 1(2H)-Pyrazineacetic acid, 2-oxo-. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.

Fluorometric Assays: These assays offer higher sensitivity compared to spectrophotometric methods. A fluorometric assay could be designed based on a reaction that either generates a fluorescent product or quenches the fluorescence of a probe molecule in the presence of the target compound.

The development of such assays would require:

Identification of a suitable chemical reaction or probe.

Optimization of reaction conditions (e.g., pH, temperature, reagent concentrations).

Validation of the assay for specificity, linearity, accuracy, and precision.

Integration of Microfluidic and Lab-on-a-Chip Systems for Automated Analysis

Microfluidic and lab-on-a-chip technologies offer the potential to miniaturize and automate the entire analytical process, from sample preparation to detection. mdpi.com These systems provide several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput parallel processing.

For the analysis of 1(2H)-Pyrazineacetic acid, 2-oxo-, a microfluidic device could be designed to perform:

On-chip derivatization: For subsequent GC-MS analysis.

Electrophoretic separation: Miniaturized CE on a chip.

Integrated detection: Coupling with electrochemical or optical detectors.

Potential Applications of 1 2h Pyrazineacetic Acid, 2 Oxo in Chemical and Biological Research Non Clinical

Utility as a Versatile Synthetic Building Block and Intermediate

While specific documented examples of 1(2H)-Pyrazineacetic acid, 2-oxo- as a synthetic building block are not extensively reported in current literature, its chemical structure inherently suggests its potential as a versatile intermediate in organic synthesis. The pyrazine (B50134) ring is a key component in many biologically active compounds and functional materials. researchgate.net The presence of both a reactive carboxylic acid group and a heterocyclic pyrazinone ring system within the same molecule offers multiple points for chemical modification.

The carboxylic acid functional group can readily undergo a variety of well-established chemical transformations. These include, but are not limited to:

Esterification: Reaction with various alcohols to form corresponding esters, which can alter the molecule's solubility and other physicochemical properties.

Amidation: Coupling with a wide range of primary and secondary amines to generate a diverse library of amides. This is a particularly common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction: Conversion of the carboxylic acid to a primary alcohol, which can then be used in further synthetic steps.

Conversion to Acid Chloride: Transformation into a more reactive acid chloride, facilitating reactions with nucleophiles that may be unreactive towards the parent carboxylic acid.

The pyrazinone ring itself can also be a site for further chemical elaboration. The nitrogen and carbon atoms of the ring can potentially participate in various reactions, such as:

N-Alkylation or N-Arylation: Modification at the ring nitrogen atoms.

Cross-Coupling Reactions: The pyrazine core could potentially be functionalized through modern cross-coupling methodologies like Suzuki or Buchwald-Hartwig reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net

The bifunctional nature of 1(2H)-Pyrazineacetic acid, 2-oxo- makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemistry.

Development as a Molecular Probe for Elucidating Biochemical Pathways

Molecular probes are essential tools for visualizing and understanding complex biological processes. nih.govthermofisher.com The development of novel probes with high sensitivity and specificity is a continuous area of research. The pyrazinone core is present in some chemiluminescent systems, suggesting that 1(2H)-Pyrazineacetic acid, 2-oxo- could serve as a scaffold for the design of new molecular probes.

A notable example in the literature is the use of an imidazopyrazinone moiety in the creation of red-chemiluminescent probes for the detection of superoxide (B77818) anions. nih.gov These probes consist of the imidazopyrazinone part, which reacts with the analyte to generate energy, and an energy-accepting fluorophore that then emits light at a specific wavelength. nih.gov This principle of chemiluminescence resonance energy transfer (CRET) could potentially be adapted using the 1(2H)-Pyrazineacetic acid, 2-oxo- structure. The carboxylic acid group provides a convenient handle for attaching other functional units, such as fluorophores or targeting moieties that could direct the probe to specific cellular locations or biomolecules.

Furthermore, pyrazine-containing structures have been designed as fluorescent probes for live-cell imaging. frontiersin.org The pyrazine core can act as an acceptor in a donor-acceptor-donor (D-A-D) type fluorophore, contributing to desirable photophysical properties like photostability. frontiersin.org The carboxylic acid of 1(2H)-Pyrazineacetic acid, 2-oxo- could be used to tune the probe's properties, for instance, by linking it to moieties that enhance cell permeability or bind to specific intracellular targets.

The potential applications of probes derived from this compound could include:

Reactive Oxygen Species (ROS) Detection: Similar to the superoxide probes, new sensors for other ROS could be developed.

Enzyme Activity Assays: The molecule could be modified to be a substrate for a specific enzyme, with a change in fluorescence or chemiluminescence upon enzymatic conversion.

Ion Sensing: The carboxylic acid and pyrazinone nitrogens could potentially act as a chelating site for specific metal ions, with a corresponding optical response.

Exploratory Applications in Advanced Materials Science or Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. The ability of pyrazine to act as a ligand and participate in hydrogen bonding makes it a valuable component in the design of supramolecular structures. The structure of 1(2H)-Pyrazineacetic acid, 2-oxo- offers several features that are attractive for materials science and supramolecular chemistry:

Coordination Chemistry: The nitrogen atoms of the pyrazine ring can coordinate to metal centers, forming coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid group can also participate in metal coordination, potentially leading to multidimensional network structures with interesting catalytic, magnetic, or porous properties.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyrazinone ring also contains hydrogen bond acceptors (the nitrogen and oxygen atoms). These multiple hydrogen bonding sites could be exploited to create self-assembling systems like liquid crystals or gels.

Pi-Pi Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions, which are important for the organization of molecules in the solid state and can influence the electronic properties of materials.

By systematically modifying the structure of 1(2H)-Pyrazineacetic acid, 2-oxo-, for example, by creating long-chain esters or amides, it may be possible to design new materials with tailored properties for applications such as organic electronics, gas storage, or stimuli-responsive systems.

Role in Chemical Sensors or Biosensor Development for Research Tools

The principles that make 1(2H)-Pyrazineacetic acid, 2-oxo- a potential scaffold for molecular probes also apply to its use in chemical sensors and biosensors. nih.gov A sensor typically consists of a molecular recognition element and a transducer that converts the binding event into a measurable signal.

The 1(2H)-Pyrazineacetic acid, 2-oxo- molecule could be functionalized and immobilized onto a solid support, such as an electrode or an optical fiber, to create a sensor surface. The carboxylic acid group is ideal for covalent attachment to surfaces that have been functionalized with amine or hydroxyl groups.

Potential sensor applications could include:

Electrochemical Sensors: The pyrazinone ring is electrochemically active, and its redox properties could be modulated by the binding of an analyte. This change in electrochemical behavior could be used as a sensing signal.

Optical Sensors: As discussed for molecular probes, the molecule could be part of a fluorescent or colorimetric sensing system. Upon binding to a target analyte, a change in the optical properties of the immobilized molecule would be observed.

Biosensors: The molecule could be linked to a biological recognition element, such as an enzyme, antibody, or nucleic acid. For example, it could be part of a system to detect enzyme activity, where the enzyme processes the pyrazinone substrate, leading to a measurable signal.

The versatility of the structure allows for the design of a wide array of sensors for different target analytes, making it a potentially valuable tool for analytical research.

Emerging Roles in Agrochemistry Research (excluding direct use as pesticides/herbicides, focusing on mechanistic studies)

While the direct application of compounds as pesticides or herbicides is excluded from this discussion, the pyrazine scaffold is of significant interest in agrochemical research for understanding the mechanisms of action of existing products and for developing new strategies for crop protection and enhancement.

Pyrazine derivatives have been investigated for their herbicidal activity. researchgate.netscispace.com The pyrazine ring can act as a bioisostere for other heterocyclic systems found in nature, such as pyrimidine (B1678525) bases. researchgate.net This means it can mimic the shape and electronic properties of natural molecules, allowing it to interact with biological targets like enzymes or receptors.

In this context, 1(2H)-Pyrazineacetic acid, 2-oxo- could be used in mechanistic studies in several ways:

As a Tool Compound: By synthesizing derivatives of this molecule and testing their effects on plant systems, researchers can gain insights into the structural requirements for biological activity. This can help in understanding how herbicides interact with their target sites.

Inhibitor Design: The pyrazinone core could be used as a starting point for designing inhibitors of specific plant enzymes. The carboxylic acid group would allow for the introduction of various substituents to optimize binding to the enzyme's active site.

Plant Growth Regulation: Some pyrazine derivatives have been shown to act as plant growth regulators. researchgate.net Research using 1(2H)-Pyrazineacetic acid, 2-oxo- and its derivatives could help to elucidate the biochemical pathways involved in plant growth and development, potentially leading to new approaches for improving crop yields.

The study of how compounds like 1(2H)-Pyrazineacetic acid, 2-oxo- interact with biological systems in plants can provide valuable information for the rational design of next-generation agrochemicals with improved efficacy and safety profiles.

Future Directions and Unexplored Research Frontiers for 1 2h Pyrazineacetic Acid, 2 Oxo

Synergistic Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel pyrazine (B50134) derivatives. nih.govastrazeneca.com These powerful computational tools can analyze vast datasets to predict the physicochemical properties and biological activities of virtual compounds, thereby accelerating the identification of promising drug candidates. astrazeneca.comfnasjournals.com

Comprehensive Mechanistic Deconvolution of Novel Biological Activities

While pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the precise mechanisms of action for many of these compounds, including 1(2H)-Pyrazineacetic acid, 2-oxo-, are not fully understood. researchgate.netnih.gov Future research must delve deeper into the molecular interactions of these compounds within biological systems.

A critical area of investigation will be to elucidate how 1(2H)-Pyrazineacetic acid, 2-oxo- and its derivatives interact with their biological targets at the atomic level. This will involve a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, with computational methods like molecular dynamics simulations. nih.gov Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents. nih.govnih.gov Furthermore, identifying the downstream signaling pathways affected by these compounds will provide a more complete picture of their biological effects.

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of complex pyrazine-containing molecules remains a significant challenge for organic chemists. researchgate.net Developing novel and efficient synthetic methodologies is paramount for accessing a wider diversity of 1(2H)-Pyrazineacetic acid, 2-oxo- derivatives with unique structural features and potentially enhanced biological activities.

Future synthetic efforts will likely focus on the development of one-pot reactions and multicomponent reactions to streamline the synthesis of complex pyrazinone scaffolds. rsc.orgnih.gov The use of microwave-assisted synthesis can also accelerate reaction times and improve yields. rsc.orgnih.gov Furthermore, the exploration of novel catalytic systems, including biocatalysis, could provide more sustainable and environmentally friendly routes to these valuable compounds. The ability to readily synthesize a diverse library of analogues is essential for comprehensive structure-activity relationship (SAR) studies, which are critical for optimizing the therapeutic properties of lead compounds. nih.gov

Exploration of Self-Assembly and Nanoscale Applications

The inherent properties of the pyrazine ring, such as its ability to participate in π-π stacking interactions, make it an attractive building block for the construction of self-assembling nanomaterials. nih.gov The self-assembly of pyrazine-containing molecules can lead to the formation of well-ordered structures with unique photophysical and electronic properties. nih.gov

Future research in this area will explore the self-assembly of 1(2H)-Pyrazineacetic acid, 2-oxo- derivatives into various nanostructures, such as nanofibers, nanotubes, and vesicles. These materials could find applications in diverse fields, including drug delivery, bioimaging, and organic electronics. For instance, the encapsulation of therapeutic agents within self-assembled pyrazinone-based nanoparticles could improve their solubility, stability, and targeted delivery to diseased tissues. nih.gov The development of such "nanomedicines" holds the potential to enhance the efficacy and reduce the side effects of cancer chemotherapy. nih.gov

Interdisciplinary Research with Systems Biology and Synthetic Biology Approaches

The integration of systems biology and synthetic biology approaches will provide a more holistic understanding of the biological effects of 1(2H)-Pyrazineacetic acid, 2-oxo- and its derivatives. Systems biology aims to understand the complex interactions within biological systems as a whole, while synthetic biology focuses on the design and construction of new biological parts, devices, and systems.

In the context of 1(2H)-Pyrazineacetic acid, 2-oxo- research, systems biology approaches can be used to analyze the global changes in gene expression, protein levels, and metabolic pathways in response to compound treatment. This can help to identify novel biological targets and unravel the complex mechanisms of action. Synthetic biology, on the other hand, can be used to engineer microorganisms for the biosynthesis of novel pyrazinone derivatives or to create cellular biosensors for the high-throughput screening of compound libraries. The synergy between these two fields will undoubtedly accelerate the discovery and development of new therapeutic agents based on the pyrazinone scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |